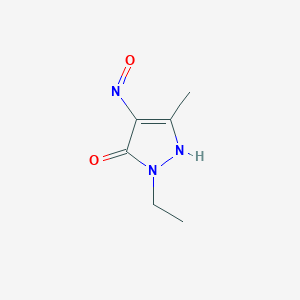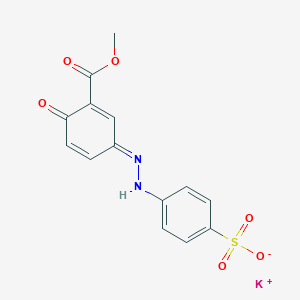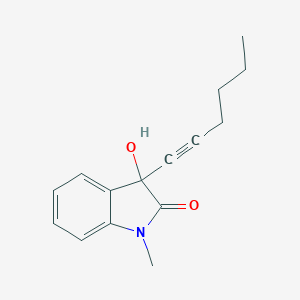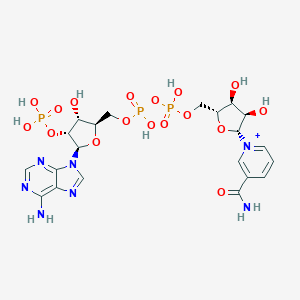
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one, also known as ENPY, is a chemical compound that has been widely used in scientific research. ENPY has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one is believed to exert its biological effects through its ability to act as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a key role in many physiological processes, including vasodilation, neurotransmission, and immune response.
Effets Biochimiques Et Physiologiques
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and modulate the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has several advantages as a research tool, including its ability to act as a nitric oxide donor, its relatively low toxicity, and its stability in solution. However, 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one also has several limitations, including its limited solubility in water and its potential to react with other compounds in biological systems.
Orientations Futures
There are several potential future directions for research involving 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one. One area of interest is the development of new drugs and therapies that target nitric oxide signaling pathways. Another area of interest is the use of 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one as a tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one and its potential applications in various fields of research.
Méthodes De Synthèse
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one can be synthesized by reacting 2-ethyl-5-methyl-4-nitroso-1H-pyrazole with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has been used extensively in scientific research as a tool for studying various biological processes. It has been found to be particularly useful in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
156543-41-8 |
|---|---|
Nom du produit |
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-6(10)5(8-11)4(2)7-9/h7H,3H2,1-2H3 |
Clé InChI |
OFQBEIMNTZFBHB-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=C(N1)C)N=O |
SMILES canonique |
CCN1C(=O)C(=C(N1)C)N=O |
Synonymes |
3H-Pyrazol-3-one, 2-ethyl-1,2-dihydro-5-methyl-4-nitroso- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)





